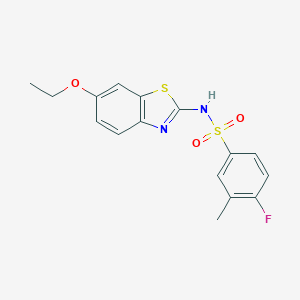
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is responsible for regulating salt and water transport across cell membranes.
作用机制
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide is a potent inhibitor of the CFTR channel. CFTR channels are responsible for regulating salt and water transport across cell membranes. In CF patients, mutations in the CFTR gene result in the production of defective CFTR channels that are unable to regulate salt and water transport properly. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide binds to a specific site on the CFTR channel and blocks the flow of ions through the channel. By inhibiting CFTR channels, N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide can improve the function of CFTR channels in CF patients with certain mutations.
Biochemical and Physiological Effects:
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been shown to improve the function of CFTR channels in CF patients with certain mutations. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has also been shown to inhibit the activity of other ion channels such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been shown to reduce inflammation and mucus production in the lungs of CF patients. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has also been shown to reduce the severity of secretory diarrhea in animal models.
实验室实验的优点和局限性
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide is a potent and selective inhibitor of the CFTR channel. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been extensively studied and has been shown to be effective in improving the function of CFTR channels in CF patients with certain mutations. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has also been used as a tool compound to study the physiological and pathophysiological roles of CFTR channels in various tissues and organs. However, N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has limitations in terms of its specificity and off-target effects. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of other ion channels such as ENaC and CaCC, which may limit its therapeutic potential.
未来方向
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has potential therapeutic applications in CF and other diseases. Future research should focus on optimizing the pharmacological properties of N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide, such as its specificity and bioavailability. Future research should also focus on evaluating the safety and efficacy of N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide in preclinical and clinical studies. In addition, future research should explore the potential of N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide as a tool compound to study the physiological and pathophysiological roles of CFTR channels in various tissues and organs. Overall, N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has the potential to be a valuable therapeutic agent for CF and other diseases, and further research is needed to fully understand its therapeutic potential.
合成方法
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-hydroxyaniline with 4-fluorobenzenesulfonyl chloride. The resulting product is then purified using column chromatography to obtain N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide in high purity. The synthesis of N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been optimized to yield high purity and high yield of the compound.
科学研究应用
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been shown to improve the function of CFTR channels in CF patients with certain mutations. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has also been used as a tool compound to study the physiological and pathophysiological roles of CFTR channels in various tissues and organs. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been used in preclinical studies to evaluate its potential as a therapeutic agent for other diseases such as polycystic kidney disease, secretory diarrhea, and pancreatic cancer.
属性
分子式 |
C12H9ClFNO3S |
|---|---|
分子量 |
301.72 g/mol |
IUPAC 名称 |
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO3S/c13-11-7-9(3-6-12(11)16)15-19(17,18)10-4-1-8(14)2-5-10/h1-7,15-16H |
InChI 键 |
PPGMDHPWICKRAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
规范 SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
![Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280915.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)